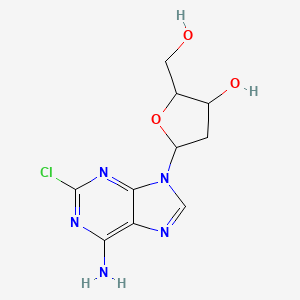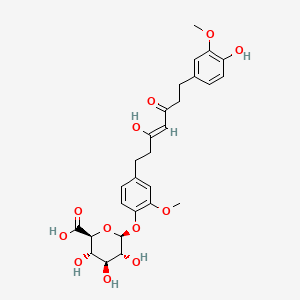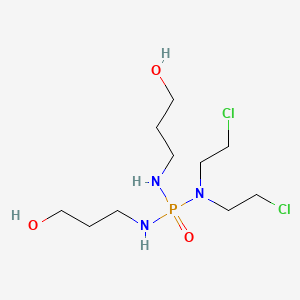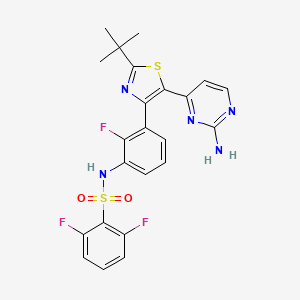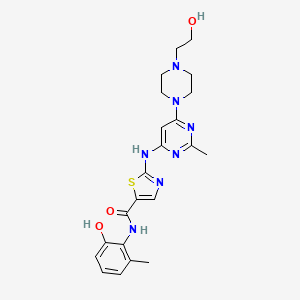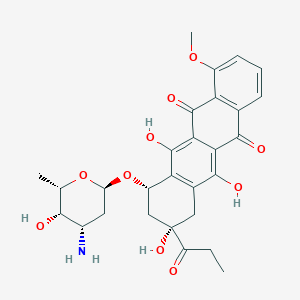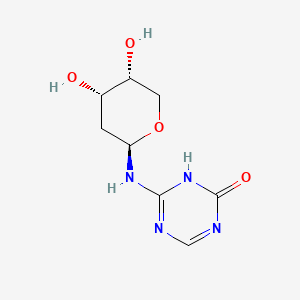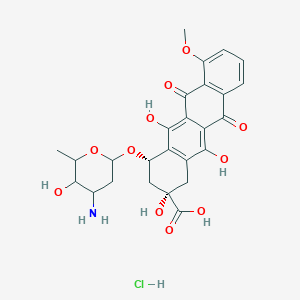
Gemcitabine Triphosphate (triethylammonium salt form)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
An impurity of Gemcitabine. Gemcitabine is an antineoplastic chemotherapy medication of the antimetabolites class. It halts cell division through damaging RNA or DNA which control the process. It can be used to treat multiple cancers.
Applications De Recherche Scientifique
Cellular Pharmacology and Metabolism
Gemcitabine, a deoxycytidine analog, is inactive by itself but undergoes phosphorylation inside the cell to form gemcitabine triphosphate (dFdCTP). This form competes with deoxycytidine triphosphate (dCTP), inhibiting DNA synthesis. dFdCTP is also an inhibitor of DNA polymerase and gets incorporated into DNA, leading to DNA strand termination, a key aspect of its cytotoxic action (Mini et al., 2006). Another study highlights the importance of human nucleoside transporters and deoxycytidine kinase in gemcitabine uptake and phosphorylation into its active triphosphate metabolite (Veltkamp et al., 2008).
Radiosensitization in Tumor Cells
Gemcitabine triphosphate can function as a potent radiosensitizer in various tumor cell lines. Its mechanism involves a reduction in cellular deoxyribonucleotide pools and incorporation into DNA, enhancing X-radiation induced cytotoxicity (Shewach & Lawrence, 2004).
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics of gemcitabine and its metabolites is crucial for optimizing its clinical application. A study on the pharmacokinetics of gemcitabine and its deaminated metabolite, and their nucleotides, provides insight into the intracellular pharmacodynamics of the drug (Derissen et al., 2018).
Mechanism of Action and DNA Polymerization Disruption
Gemcitabine phosphates, particularly the triphosphate form, inhibit the 3'-5' exonuclease of DNA polymerase I, suppressing editing and actively blocking DNA extension and synthesis. This novel anticancer mechanism suggests a more active role for dFdCTP in preventing the removal of incorporated gemcitabine residue from DNA (Yang et al., 2020).
Clinical Efficacy and Future Directions
The potential of gemcitabine, particularly its triphosphate form, is being explored in various cancer therapies. Its role as a radiosensitizer, combined with its pharmacokinetic properties, makes it a candidate for future cancer therapies, including those targeting signal transduction pathways and molecular events in carcinogenesis (Abbruzzese, 2002).
Propriétés
Numéro CAS |
1035495-84-1 |
|---|---|
Formule moléculaire |
C9H14F2N3O13P3.C6H15N |
Poids moléculaire |
503.141 (free acid) |
Numéros CAS associés |
110988-86-8 (free acid) |
Synonymes |
2’-Deoxy-2’,2’-difluorocytidine 5’-(Tetrahydrogen Triphosphate) triethylammonium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



